![molecular formula C7H6ClN3 B12950286 3-(Chloromethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12950286.png)
3-(Chloromethyl)pyrazolo[1,5-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a chloromethyl group attached at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazole derivatives with chloromethylating agents. For instance, the reaction of 3-aminopyrazole with formaldehyde and hydrochloric acid can yield the desired chloromethylated product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyrazolo[1,5-a]pyrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazolo[1,5-a]pyrazine derivatives.
Oxidation Reactions: Oxidized derivatives of pyrazolo[1,5-a]pyrazine.
Reduction Reactions: Reduced forms of pyrazolo[1,5-a]pyrazine.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)pyrazolo[1,5-a]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyrazine ring.
Pyrazolo[3,4-d]pyrimidine: Another related compound with different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazine: Features a triazine ring fused to the pyrazole core.
Uniqueness
3-(Chloromethyl)pyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern and the presence of the chloromethyl group, which imparts distinct chemical reactivity and potential biological activity .
Eigenschaften
Molekularformel |
C7H6ClN3 |
|---|---|
Molekulargewicht |
167.59 g/mol |
IUPAC-Name |
3-(chloromethyl)pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H6ClN3/c8-3-6-4-10-11-2-1-9-5-7(6)11/h1-2,4-5H,3H2 |
InChI-Schlüssel |
WRKARXARGMUKAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=C(C=N2)CCl)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,3,4-trifluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12950217.png)
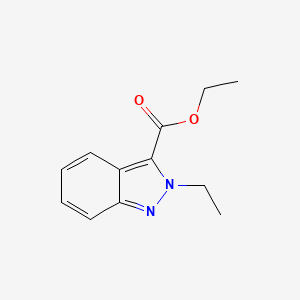
![1H-Pyrrolo[2,3-b]pyridine, 3-(1H-indol-6-yl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12950222.png)
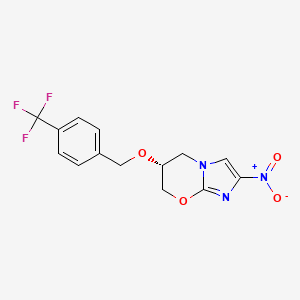
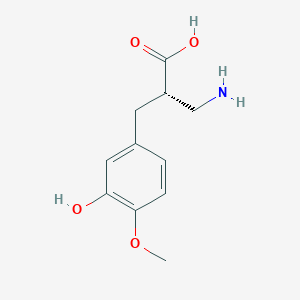

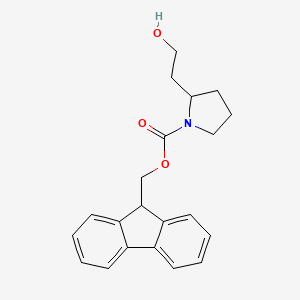
![(8AS)-4-(1H-pyrazol-4-yl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B12950244.png)

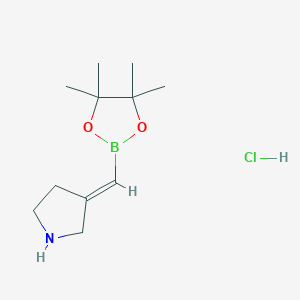
![5-Fluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B12950261.png)
![(7R,9AR)-7-methyloctahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B12950263.png)
![4-Chloro-6-(oxetan-3-yl)thieno[3,2-d]pyrimidine](/img/structure/B12950273.png)
![(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12950280.png)
